3-Cyano-2'-methoxybenzophenone
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, as described in the synthesis of hydroxybenzo[c]phenanthrene and hydroxybenzo[g]chrysene . These methods could potentially be adapted for the synthesis of 3-Cyano-2'-methoxybenzophenone by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of heterocyclic compounds from cyanoacetamide derivatives and the use of 3-methoxalylchromones for the synthesis of functionalized benzophenones suggest that there are multiple synthetic routes that could be explored for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the cyano and methoxy groups. The X-ray crystal structure analysis of a related compound, 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene , indicates that such substituents can affect the planarity and overall geometry of the molecule. These structural features are important for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy-substituted compounds, such as domino reactions , isomerization, and alkylation , as well as thermal benzannulation . These reactions could be relevant to the chemical behavior of this compound, suggesting that it may participate in similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the properties of similar compounds can provide some insights. For example, the synthesis of o-methoxy-substituted aromatic alcohols and the study of the photochemistry of methoxymethyl-substituted compounds suggest that the methoxy group can influence the photophysical properties and reactivity towards light. Additionally, the synthesis of benzofurans and cyclohexadienones provides information on the potential reactivity of the compound under oxidative conditions.
Scientific Research Applications
Photochemical Applications in Organic Synthesis
One study explored the photochemistry of 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones and 2-(methoxymethyl)-5-methylphenacyl benzoate in dry, nonnucleophilic solvents, leading to the production of 3-alkoxy-6-methylindan-1-ones with high chemical yields. This research highlights the potential of utilizing photochemical reactions for synthesizing complex organic compounds with remarkable selectivity, which could be beneficial in synthetic organic chemistry (Plíštil et al., 2006).
Environmental Impact and Toxicology
Another aspect of research on compounds closely related to 3-Cyano-2'-methoxybenzophenone involves understanding their environmental impact and toxicological effects. Studies on benzophenone-3, a compound with structural similarities, have raised concerns about its reproductive toxicity in humans and animals, and its endocrine-disrupting effects. These findings are crucial for assessing the safety and environmental risks associated with the use of such compounds in consumer products and industrial applications (Ghazipura et al., 2017).
properties
IUPAC Name |
3-(2-methoxybenzoyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-8-3-2-7-13(14)15(17)12-6-4-5-11(9-12)10-16/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGJNPBKNXWHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10577334 | |
Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131117-96-9 | |
Record name | 3-(2-Methoxybenzoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10577334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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